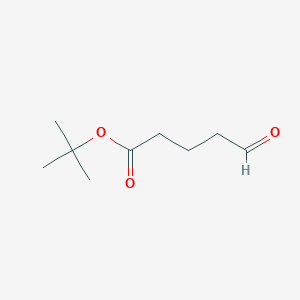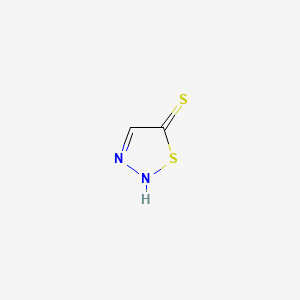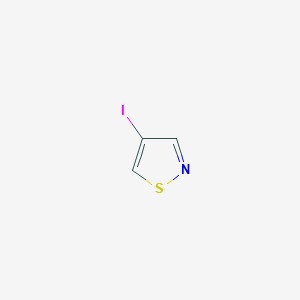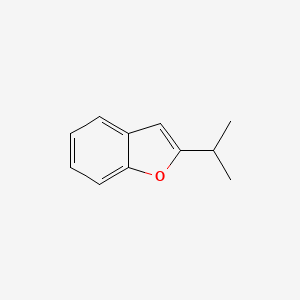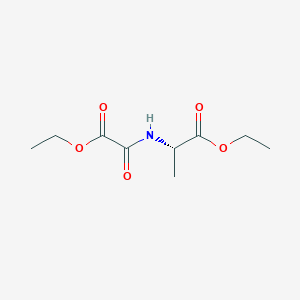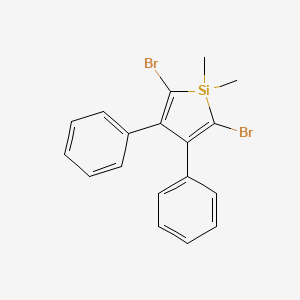
2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole
説明
“2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole” is a chemical compound with the molecular formula C18H16Br2Si . It is also known as "2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilacyclopenta-2,4-diene" . This compound is used in various applications, including as building blocks for organic semiconductors .
Molecular Structure Analysis
The molecular weight of “2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole” is 420.22 . The compound is solid at 20 degrees Celsius .Physical And Chemical Properties Analysis
“2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole” has a melting point range of 161.0 to 165.0 degrees Celsius . It is soluble in toluene . The compound should be stored at a temperature between 0 and 10 degrees Celsius, and it is sensitive to light and heat .科学的研究の応用
Grignard Metathesis Polymerization
- Polymerization Applications: The compound is used in Grignard metathesis polymerizations to yield fluorescent polymers with potential applications in organic electronics. These polymers exhibit strong absorption and fluorescence emission, indicating their suitability for optoelectronic devices (Park, 2014).
Organic Semiconductors
- Electronic Properties: As an organic semiconductor, this compound shows promise in electron-transport materials for organic light-emitting devices. Studies reveal its significant electron-transport mobility and photoluminescence quantum yield, suggesting applications in the field of organic electronics (Risko et al., 2004).
Photoluminescence and Electroluminescence
- Luminescence Features: The compound exhibits strong fluorescence emission, making it suitable for applications in photoluminescence and electroluminescence. This includes potential use in organic light-emitting diodes (OLEDs) and other luminescent materials (Lee et al., 2004).
Material Synthesis and Luminescence Behavior
- Unique Luminescence Behavior: Studies have shown that certain derivatives of this compound display efficient luminescence in solution, a characteristic that is unusual for aryl-substituted siloles. This feature opens up avenues for its use in unique luminescent applications (Edwards et al., 2013).
Aggregation-Induced Emission
- AIE Characteristics: The compound and its derivatives demonstrate aggregation-induced emission (AIE) features. This property is significant for the development of materials that show enhanced emission in the aggregated state, useful in sensors and bioimaging applications (Zhao et al., 2012).
Electrochemical and Photovoltaic Properties
- Electrochemical Applications: The compound is used in the study of electrochemical and photoelectrochemical properties of donor-acceptor materials, indicating its potential in organic solar cells and other photovoltaic applications (Byers et al., 2009).
作用機序
Target of Action
This compound is a type of silole, which are often used in organic semiconductors . Therefore, its targets could be related to electronic devices rather than biological systems.
Mode of Action
The mode of action of 2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole is likely related to its electronic properties. As a silole derivative, it may interact with other components in a semiconductor device to influence its electronic properties . .
Result of Action
The result of the action of 2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole would be dependent on its application in electronic devices. For instance, it could contribute to the conductivity or other electronic properties of a semiconductor .
Action Environment
The action, efficacy, and stability of 2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole can be influenced by environmental factors such as temperature and light. It is sensitive to light and heat, and it is recommended to be stored at temperatures between 0-10°C .
特性
IUPAC Name |
2,5-dibromo-1,1-dimethyl-3,4-diphenylsilole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Br2Si/c1-21(2)17(19)15(13-9-5-3-6-10-13)16(18(21)20)14-11-7-4-8-12-14/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVXIPAEFXBVBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(C(=C(C(=C1Br)C2=CC=CC=C2)C3=CC=CC=C3)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Br2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471243 | |
| Record name | Silacyclopenta-2,4-diene, 2,5-dibromo-1,1-dimethyl-3,4-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole | |
CAS RN |
686290-22-2 | |
| Record name | Silacyclopenta-2,4-diene, 2,5-dibromo-1,1-dimethyl-3,4-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



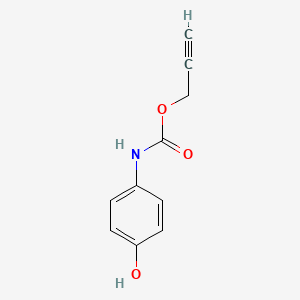

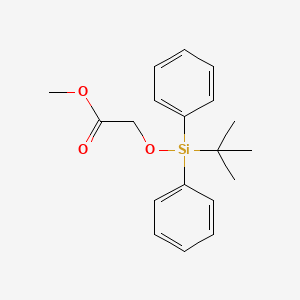

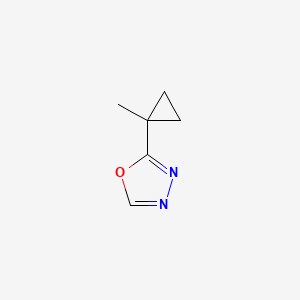
![Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde](/img/structure/B1624745.png)
